6-Methoxybenzo[d]isoxazole
Overview
Description
6-Methoxybenzo[d]isoxazole is a heterocyclic compound featuring an isoxazole ring fused to a benzene ring with a methoxy group at the sixth position
Mechanism of Action
Target of Action
6-Methoxybenzo[d]isoxazole and its derivatives have been found to exhibit anti-cancer activity against various cancer cell lines . The primary target of these compounds is the p53 protein , a crucial regulator of the cell cycle and apoptosis .
Mode of Action
The compound interacts with its target, the p53 protein, leading to its activation . This activation results in changes in the levels of key mitochondrial proteins such as Bcl-2 and Bax . The balance between these proteins is altered, which triggers apoptosis, the process of programmed cell death .
Biochemical Pathways
The activation of p53 by this compound affects the mitochondrial-dependent pathways . This leads to the regulation of the cell cycle and apoptosis. Specifically, the compound has been found to induce G2/M cell cycle arrest . This means that the cells are prevented from dividing, which can help to stop the growth of cancer cells.
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through the activation of p53, which leads to changes in the levels of key mitochondrial proteins and ultimately triggers cell death . The compound has been found to be particularly effective against the Colo205 cancer cell line .
Biochemical Analysis
Biochemical Properties
Isoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Certain isoxazole derivatives have been found to exhibit anti-cancer activity against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Isoxazolines, a class of compounds that includes isoxazoles, have been found to be well-tolerated in dogs at the highest recommended treatment dose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[d]isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of 6-methoxybenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield the desired isoxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxybenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: 6-Hydroxybenzo[d]isoxazole.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted benzo[d]isoxazole derivatives.
Scientific Research Applications
6-Methoxybenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
- 6-Methoxybenzo[d]thiazole
- 6-Methoxybenzo[d]oxazole
- 6-Methoxybenzo[d]imidazole
Comparison: 6-Methoxybenzo[d]isoxazole is unique due to its isoxazole ring, which imparts distinct electronic and steric properties compared to its thiazole, oxazole, and imidazole counterparts. These differences can influence the compound’s reactivity and biological activity, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
6-methoxy-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTFXHBOYWNKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613170 | |
Record name | 6-Methoxy-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39835-05-7 | |
Record name | 6-Methoxy-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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